molecular formula C15H17NO4 B6607646 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid CAS No. 2580217-99-6

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid

Cat. No.: B6607646
CAS No.: 2580217-99-6
M. Wt: 275.30 g/mol
InChI Key: VSMVOTIIECKFSC-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 2639390-82-0) is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid moiety. Its molecular formula is C₂₂H₂₁NO₄ (MW: 363.42 g/mol) . This compound is utilized as a rigid scaffold in medicinal chemistry to constrain molecular conformations, enhancing binding affinity and selectivity in drug candidates. The Cbz group offers stability during synthesis but requires hydrogenolysis for removal, contrasting with acid-labile alternatives like tert-butoxycarbonyl (Boc).

Properties

IUPAC Name

1-phenylmethoxycarbonyl-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(9-12)6-7-16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMVOTIIECKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves a multi-step process. One of the key steps is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. This is followed by the reduction of the β-lactam ring using alane . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like alane to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to similar receptors or enzymes, thereby exerting similar pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Key Analogs and Their Properties

A comparison of structurally related spirocyclic compounds is provided below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid 2639390-82-0 C₂₂H₂₁NO₄ 363.42 Cbz protection; spiro[3.3]heptane core; carboxylic acid
1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid 1374659-11-6 C₁₂H₁₉NO₄ 241.29 Boc protection; smaller size; acid-labile
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid 1,1-dimethylethyl ester 1223573-41-8 C₁₀H₁₇NO₃ 199.25 Oxa-heteroatom; tert-butyl ester; altered ring electronics
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid - C₇H₉NO₃ 155.15 Ketone functionality; no protecting group; potential H-bond acceptor
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 Spiro[2.5]octane core; different ring strain and spatial geometry
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 1781046-72-7 C₁₂H₁₂FNO₄ 253.23 Azetidine core (4-membered ring); fluorinated substituent

Detailed Analysis

Protecting Group Variations
  • Cbz vs. Boc: The Boc analog (CAS 1374659-11-6) is smaller (MW 241.29 vs. 363.42) and more lipophilic, favoring blood-brain barrier penetration. However, Boc requires acidic deprotection (e.g., TFA), whereas Cbz removal necessitates hydrogenolysis or Pd-catalyzed cleavage .
  • Steric Effects : The bulky benzyl group in Cbz may hinder interactions in tight binding pockets compared to Boc .
Heteroatom Influence
  • The 1-oxa-6-azaspiro[3.3]heptane analog (CAS 1223573-41-8) introduces oxygen into the spiro ring, increasing polarity and altering conformational flexibility. This may enhance solubility but reduce metabolic stability .
Ring Size and Strain
  • Spiro[3.3]heptane (two fused 3-membered rings) imposes high angular strain, favoring rigid conformations. In contrast, spiro[2.5]octane (CAS 147610-85-3) has a 2-membered and 5-membered ring, reducing strain but increasing flexibility .
Functional Group Modifications
  • The 2-oxo derivative (C₇H₉NO₃) lacks a protecting group but introduces a ketone, enabling nucleophilic reactions or hydrogen bonding, which could improve target engagement .
  • Fluorinated analogs (e.g., CAS 1781046-72-7) leverage fluorine’s electronegativity to modulate electronic properties and metabolic stability, often enhancing bioavailability .

Biological Activity

1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid, also referred to as 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid, is a synthetic compound belonging to the azaspiroheptane family. Its unique structural characteristics and potential biological activities have garnered interest in medicinal chemistry, particularly as a bioisostere for piperidine, a common motif in pharmaceutical compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.30 g/mol
  • IUPAC Name : 1-phenylmethoxycarbonyl-1-azaspiro[3.3]heptane-6-carboxylic acid
  • CAS Number : 2580217-99-6

The biological activity of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid primarily stems from its ability to mimic the action of piperidine-containing compounds. It interacts with various molecular targets, potentially influencing receptor binding and enzymatic activity:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors similar to piperidine derivatives, potentially affecting neurotransmission and signaling pathways.
  • Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity Studies

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Research indicates that azaspiro compounds can possess antimicrobial properties. In vitro studies have shown that derivatives of azaspiro compounds exhibit activity against various bacterial strains, suggesting potential applications in antibiotic development.

Analgesic Properties

As a potential analgesic agent, the compound's structural similarity to known pain-relieving drugs warrants investigation into its efficacy in pain management. Preliminary studies suggest it may modulate pain pathways, though further research is necessary to establish its effectiveness.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is growing interest in exploring the neuroprotective effects of this compound. Studies have indicated that it may help mitigate neuronal damage in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid, it is beneficial to compare it with other azaspiroheptane derivatives and piperidine analogs.

Compound NameStructureBiological Activity
2-Azaspiro[3.3]heptaneStructureAntimicrobial, analgesic
3-Azaspiro[3.3]heptaneStructureNeuroprotective
Piperidine DerivativeStructureBroad pharmacological effects

Synthesis Methods

The synthesis of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves multi-step processes:

  • Thermal [2+2] Cycloaddition : This step forms spirocyclic β-lactams from endocyclic alkenes.
  • Reduction Reactions : Using reagents like alane to yield reduced forms.
  • Nucleophilic Substitution : Functional groups are replaced by nucleophiles under specific conditions.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Activity : A study tested various azaspiro derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid.
  • Analgesic Efficacy in Animal Models : In animal models of pain, the compound showed a significant reduction in pain responses compared to control groups.

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